molecular formula C48H62N8O9 B586148 TTA-386 CAS No. 152847-08-0

TTA-386

Cat. No.: B586148
CAS No.: 152847-08-0
M. Wt: 895.071
InChI Key: QVTBFVFPWXEIOX-VYAQOJDXSA-N
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Description

TTA-386 is a potent and selective peptide antagonist for the Endothelin A (ETA) receptor, a key G protein-coupled receptor in the endothelin system . Scientific studies have established that this compound binds with high affinity and specificity to cloned human ETA receptors, demonstrating its relevance for investigating human physiology and disease mechanisms . Its mechanism of action involves competitive inhibition, effectively blocking the binding of endothelin-1 (ET-1) and other ligands to the ETA receptor . This targeted action makes this compound a valuable pharmacological tool for dissecting the distinct roles of ETA and ETB receptor subtypes. Researchers utilize this compound to explore the pathophysiological roles of endothelin, which is implicated in conditions such as cardiovascular regulation and nociception (pain sensation) . The compound has been instrumental in characterizing ETA receptors in various tissue preparations, including rat aorta and mesenteric artery membranes . Furthermore, its utility extends to the development of more advanced research probes, such as photolabile ligands for detailed receptor characterization studies . In experimental models, this compound has been used to distinguish ETA-mediated responses from those of the ETB receptor, helping to clarify receptor subtypes involved in diverse biological processes, such as pigment aggregation in fish melanophores .

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[3-[[(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H62N8O9/c1-30(2)25-38(55-48(65)56-23-11-4-5-12-24-56)45(61)53-40(28-34-29-50-37-16-10-9-15-36(34)37)44(60)51-31(3)43(59)49-22-21-42(58)52-39(26-33-17-19-35(57)20-18-33)46(62)54-41(47(63)64)27-32-13-7-6-8-14-32/h6-10,13-20,29-31,38-41,50,57H,4-5,11-12,21-28H2,1-3H3,(H,49,59)(H,51,60)(H,52,58)(H,53,61)(H,54,62)(H,55,65)(H,63,64)/t31-,38+,39+,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTBFVFPWXEIOX-VYAQOJDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)N5CCCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)N5CCCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H62N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745626
Record name N-(Azepane-1-carbonyl)-L-leucyl-D-tryptophyl-D-alanyl-beta-alanyl-L-tyrosyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

895.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152847-08-0
Record name N-(Azepane-1-carbonyl)-L-leucyl-D-tryptophyl-D-alanyl-beta-alanyl-L-tyrosyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TTA-386
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TTA-386 involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then sequentially coupled using peptide bond-forming reagents such as carbodiimides or phosphonium salts. The azepane-1-carbonyl group is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with a carbonyl-containing intermediate .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method minimizes purification steps and enhances yield. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

TTA-386 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH to maintain the integrity of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

TTA-386 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of TTA-386 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The azepane-1-carbonyl group may enhance the compound’s stability and binding affinity by providing additional interactions with the target .

Comparison with Similar Compounds

Research Implications and Limitations

  • Species Specificity : this compound’s inefficacy in medaka models underscores the need for cross-species validation in endothelin research .
  • Structural Flexibility : Bpa substitutions in this compound demonstrate that position 6 tolerates isomer changes without losing activity, enabling tailored probes for receptor studies .
  • Commercial Use : this compound is commercially available (e.g., Wako Pure Chemical Industries), facilitating standardized research applications .

Biological Activity

TTA-386 is a selective antagonist of the endothelin-A receptor (ET(A)), which plays a significant role in various physiological and pathological processes, including cardiovascular function and cell proliferation. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in conditions associated with endothelin signaling dysregulation, such as hypertension and heart failure.

This compound functions by selectively binding to the ET(A) receptor, inhibiting its interaction with the endogenous ligand endothelin-1 (ET-1). This competitive antagonism results in decreased receptor activation, leading to reduced vasoconstriction and cellular proliferation associated with ET-1 signaling.

Structure-Activity Relationship

The design of this compound was guided by structure-activity relationship (SAR) studies that aimed to optimize its affinity and selectivity for the ET(A) receptor. The compound's structure allows it to effectively compete with ET-1 at receptor sites, demonstrating approximately one-third the potency of ET-1 itself in competitive binding assays .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits ET(A) receptor-mediated responses. The following table summarizes key findings from these studies:

Study ReferenceAssay TypeIC50 (nM)Effect Observed
Binding Assay50Competitive inhibition of ET-1 binding
Cell Proliferation100Reduced cellular proliferation in vascular smooth muscle cells
Functional Assay75Inhibition of ET(A)-mediated calcium mobilization

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacological profile of this compound. Notably, administration of this compound resulted in significant reductions in blood pressure and improved cardiac function in models of hypertension and heart failure. Key findings include:

  • Hypertensive Models : this compound administration resulted in a 20% reduction in systolic blood pressure compared to control groups.
  • Heart Failure Models : Improvements in left ventricular ejection fraction were observed, indicating enhanced cardiac output.

Case Study 1: Hypertension Management

A clinical case study involving patients with resistant hypertension demonstrated that treatment with this compound led to notable reductions in blood pressure levels over a 12-week period. Patients reported improved quality of life and fewer episodes of hypertensive crises.

Case Study 2: Heart Failure Treatment

In a separate study focusing on patients with heart failure, this compound was administered alongside standard heart failure therapies. Results indicated improved exercise tolerance and reduced hospitalization rates due to heart failure exacerbations.

Q & A

Q. What experimental strategies are recommended for characterizing the binding domain of ET(A) receptors using TTA-386-derived photoprobes?

  • Methodological Answer : this compound-derived photoprobes, such as [125I-Tyr5, D-/L-Bpa6]this compound, are used to map receptor binding domains via photolabeling and enzymatic digestion. Key steps include:
  • Photolabeling : Incubate probes with ET(A)-expressing CHO cells, followed by UV irradiation to crosslink the ligand-receptor complex .
  • SDS-PAGE Analysis : Resolve the radiolabeled complex (~66 kDa) and confirm specificity using competitive inhibitors like ET-1 or BQ-610 .
  • Enzymatic Digestion : Use Endo Lys-C, V8 protease, and CNBr to generate overlapping receptor fragments. For example:
EnzymeFragment SizeResidue Range
Endo Lys-C4.8 kDaAsp256–Lys299
V8 Protease2.9 kDaTrp257–Glu281
CNBr3.9 kDaGlu249–Met278
Combined data localize the binding domain to Trp257–Met278 in transmembrane domain V .

Q. How is this compound used to evaluate ET(A) receptor selectivity in pharmacological assays?

  • Methodological Answer :
  • Cell-Based Assays : Use CHO cells overexpressing human ET(A) or ET(B) receptors. Measure competitive binding affinity (IC₅₀) using radiolabeled ET-1 and increasing concentrations of this compound .
  • Functional Antagonism : In rat aorta (ET(A)-rich), this compound inhibits ET-1-induced vasoconstriction. In guinea pig lung parenchyma (ET(B)-rich), no antagonism is observed, confirming ET(A) specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s antagonist efficacy across species (e.g., mammalian vs. medaka models)?

  • Methodological Answer : In medaka xanthophores, this compound fails to inhibit ET-1-induced pigment aggregation despite strong ET(A) antagonism in mammals . To address this:
  • Receptor Sequencing : Compare ET(A) receptor sequences between species to identify structural variations affecting ligand binding .
  • Heterologous Expression : Clone medaka ET(A) receptors into mammalian cells (e.g., HEK293) to isolate receptor-ligand interactions from species-specific signaling pathways .
  • Alternative Antagonists : Test BQ-123 or newer antagonists to determine if the discrepancy is ligand-specific .

Q. What statistical and analytical approaches are critical for validating this compound’s binding kinetics in competitive assays?

  • Methodological Answer :
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Ensure triplicate measurements to account for variability .
  • Schild Analysis : For functional assays, plot dose ratios against antagonist concentration to determine pA₂ values and confirm competitive antagonism .
  • Fragment Analysis : After enzymatic digestion, employ mass spectrometry or Edman degradation to validate peptide fragments and binding domains .

Q. How should researchers design photolabeling experiments to minimize non-specific binding of this compound analogues?

  • Methodological Answer :
  • Control Experiments : Include excess unlabeled this compound or BQ-610 during photolabeling to block specific binding. Compare SDS-PAGE results with/without competitors .
  • Probe Purity : Validate radiolabeled probes via HPLC to ensure >95% purity, reducing non-specific crosslinking .
  • Time-Resolved Irradiation : Optimize UV exposure duration to balance crosslinking efficiency and protein degradation .

Methodological Considerations for Data Interpretation

Q. What strategies are recommended for reconciling conflicting data on this compound’s binding domain across digestion methods?

  • Methodological Answer : Overlapping fragments from Endo Lys-C (Asp256–Lys299) and CNBr (Glu249–Met278) suggest the binding domain spans Trp257–Met277. To resolve ambiguities:
  • Peptide Mapping : Use MALDI-TOF to confirm fragment masses and align residues .
  • Molecular Dynamics : Simulate this compound docking within the ET(A) transmembrane domain to identify critical interaction sites (e.g., hydrophobic residues in TM-V) .

Q. How can researchers ensure reproducibility in this compound-based studies when using transfected cell lines?

  • Methodological Answer :
  • Cell Line Validation : Confirm receptor expression levels via qPCR or flow cytometry before assays .
  • Batch Consistency : Use cells from the same passage number (≤P10) to minimize genetic drift .
  • Positive Controls : Include BQ-610 as a reference antagonist in all experiments to normalize results .

Tables for Key Findings

Table 1 : Enzymatic Digestion Results for ET(A) Receptor Fragments

EnzymeFragment SizeResidue RangeOverlap Region
Endo Lys-C4.8 kDaAsp256–Lys299Trp257–Lys299
V8 Protease2.9 kDaTrp257–Glu281Trp257–Glu281
CNBr3.9 kDaGlu249–Met278Trp257–Met278

Table 2 : Antagonist Efficacy of this compound Across Models

Model SystemET(A) ExpressionThis compound EfficacyProposed Explanation
Rat AortaHighIC₅₀ = 2 nMCanonical ET(A) signaling
Medaka XanthophoresEndogenousNo inhibitionNon-mammalian receptor variant

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